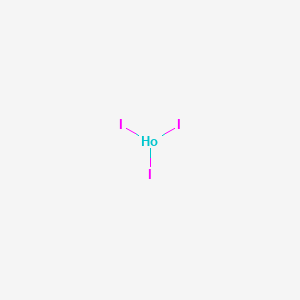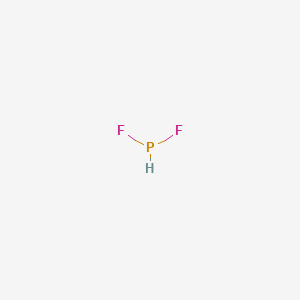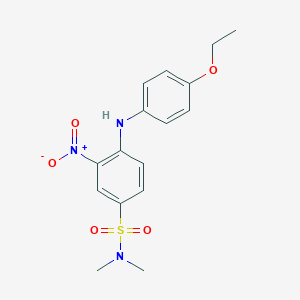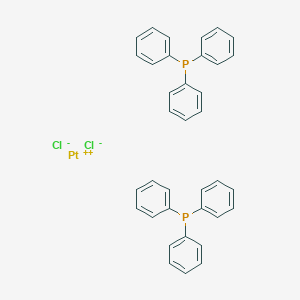
Holmium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Holmium iodide, also known as HoI2, is a compound of the rare earth metal holmium and the halogen iodide. It is a white, crystalline solid that is insoluble in water and has a molecular weight of 441.87 g/mol. This compound is an important material in the field of optics, and it is also used in a variety of scientific research applications. In
Applications De Recherche Scientifique
Detector Applications : Holmium admixed with lead iodide (PbI2) enhances the properties of X-ray and γ-ray detectors. This combination's electrical resistivity and low-temperature photoluminescence properties make it a promising material for such applications (Matuchová et al., 2005).
Magnetic Structure Studies : Magnetic X-ray scattering experiments using synchrotron radiation on holmium reveal new lock-in behavior explained by a spin-discommensuration model. This study aids in understanding holmium's magnetic structures (Gibbs et al., 1985).
Chemical Reactivity : Research on the reactivity of holmium diphthalocyanine with iodide (HoPc2I) in the acetylacetone/water system has led to the discovery of various holmium compounds. This study provides insight into the reactivity patterns of such complexes (Janczak & Kubiak, 2014).
Cancer Therapy Applications : Holmium, particularly radioactive holmium-166, is studied for its potential in internal and topical radionuclide therapy against cancer. Its ability to emit β-particles and γ photons makes it suitable for such applications (Shi et al., 2017).
Copper Absorption Studies : Holmium is used as a faecal marker in copper absorption studies, demonstrating its utility in human nutrition and metabolic research (Harvey et al., 2002).
Medical Isotope Applications : Holmium-166's beta and gamma radiation emission makes it attractive for interventional oncology, such as treating liver malignancies and bone metastases. Its natural abundance and paramagnetic properties enhance its usability in medical imaging and therapy (Klaassen et al., 2019).
Synthesis and Structural Characterization : Studies focus on the synthesis and structural characterization of holmium polyiodides, contributing to the understanding of its chemical properties and potential applications in coordination chemistry (Savinkina et al., 2015).
Urology and Surgery : The holmium wavelength is used in various surgical techniques for treating benign prostate hyperplasia (BPH), demonstrating its versatility in medical applications (Gilling et al., 1996).
Material Science in Nuclear Medicine : Holmium's role in material science, especially in nuclear medicine for radioisotope production, is significant. Its high purity is essential for the efficient production of medical radionuclides (Usman et al., 2018).
Safety and Hazards
Holmium (III) iodide may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Mécanisme D'action
Target of Action
Holmium iodide (HoI3) is an iodide of holmium . It is primarily used as a component of metal halide lamps
Mode of Action
It is known that this compound can be obtained by directly reacting holmium and iodine . It can also be obtained via the direct reaction between holmium and mercury(II) iodide .
Biochemical Pathways
Its use is primarily in the field of materials science rather than biochemistry .
Result of Action
This compound is a highly hygroscopic substance that dissolves in water . It forms yellow hexagonal crystals with a crystal structure similar to bismuth(III) iodide . In air, it quickly absorbs moisture and forms hydrates . The corresponding oxide iodide is also readily formed at elevated temperature .
Action Environment
The action of this compound is influenced by environmental factors. For instance, it is soluble in water and quickly absorbs moisture from the air . This suggests that the presence of water and humidity in the environment could influence the action, efficacy, and stability of this compound.
Analyse Biochimique
Biochemical Properties
This interaction leads to the phosphorylation of EphrinB2, which can bind and activate VAV2, an activator of the filopodia regulatory protein CDC42 . This interaction suggests that holmium compounds may have the potential to interact with enzymes and proteins, influencing biochemical reactions.
Cellular Effects
Holmium compounds, such as holmium oxide nanoparticles, have been shown to promote angiogenesis by increasing cell migration, mediated by filopodia extension This suggests that holmium iodide could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Research on holmium oxide nanoparticles suggests that these compounds can interact with membrane proteins, leading to changes in gene expression and enzyme activation
Temporal Effects in Laboratory Settings
The corresponding oxide iodide is also readily formed at elevated temperature .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Research on radioactive holmium-166 microspheres has shown potential for use in cancer therapy , suggesting that different dosages could have varying effects.
Metabolic Pathways
Iodine is an essential mineral required for the biosynthesis of thyroid hormones and subsequent proper function of metabolic pathways of all body organs
Propriétés
| { "Design of the Synthesis Pathway": "Holmium iodide can be synthesized by the reaction between holmium metal and iodine in anhydrous hydrogen iodide.", "Starting Materials": ["Holmium metal", "Iodine", "Anhydrous hydrogen iodide"], "Reaction": [ "Place holmium metal in a reaction vessel", "Add iodine to the reaction vessel", "Add anhydrous hydrogen iodide to the reaction vessel", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture to room temperature", "Filter the resulting holmium iodide product from the reaction mixture" ] } | |
| 13813-41-7 | |
Formule moléculaire |
HoI3 |
Poids moléculaire |
545.6437 g/mol |
Nom IUPAC |
holmium(3+);triiodide |
InChI |
InChI=1S/Ho.3HI/h;3*1H/q+3;;;/p-3 |
Clé InChI |
KXCRAPCRWWGWIW-UHFFFAOYSA-K |
SMILES |
I[Ho](I)I |
SMILES canonique |
[I-].[I-].[I-].[Ho+3] |
| 13813-41-7 | |
Pictogrammes |
Irritant; Health Hazard |
Origine du produit |
United States |
Q1: What makes holmium iodide suitable for use in metal halide lamps?
A: this compound, when added to metal halide lamps, contributes to a high color rendering index (CRI) and high luminous efficacy. [, ] This is due to its unique spectral characteristics. When excited in the lamp's arc discharge, this compound emits a combination of atomic line spectra (primarily in the shorter wavelength region) and molecular continuous spectra (around 600 nm). [] This combination results in a white light output with excellent color rendering capabilities, making it suitable for applications where accurate color representation is crucial.
Q2: How does acoustic resonance affect the performance of metal halide lamps containing this compound?
A: Acoustic resonance (AR) can negatively impact the performance and lifespan of metal halide lamps. [] AR can disrupt the chemical equilibrium within the lamp, leading to spectral variations and affecting optical parameters like CRI, correlated color temperature (CCT), and chromaticity coordinates. [] Specifically, AR increases the standard deviation and relative standard deviation of the optical spectrum, particularly around the characteristic peaks of this compound emission. [] This spectral dispersion indicates a less stable and potentially less efficient light output.
Q3: What is the significance of studying the vapor phase composition of this compound in these lamps?
A: Understanding the vapor composition above molten this compound and its mixtures, such as with cesium iodide, is crucial for predicting lamp behavior and performance. [] Spectroscopic studies have revealed that the vapor phase above molten this compound contains not only Holmium(III) Iodide (HoI3) but potentially also cesium-holmium iodide complexes. [] These different species can have distinct spectral properties, influencing the overall light output of the lamp. Characterizing these species helps in optimizing lamp design and operating conditions for desired color characteristics and efficacy.
Q4: Are there any alternative compounds to this compound in metal halide lamps?
A: Yes, other rare-earth halides, such as thulium iodide (TmI3) and dysprosium iodide (DyI3), are also utilized in metal halide lamps. [, ] Each compound offers a unique spectral profile, influencing the lamp's color temperature and CRI. The choice of halide depends on the specific application requirements for color rendering and luminous efficacy.
Q5: What research infrastructure and resources are crucial for studying this compound and its applications?
A5: Research on this compound in lighting applications requires a multidisciplinary approach. Essential resources include:
- Spectroscopy: UV-Vis, Raman, and emission spectroscopy are critical for characterizing the optical properties of this compound and its complexes in various states (solid, molten, vapor). [, ]
- High-temperature furnaces and controlled atmosphere chambers: Studying molten salt mixtures and vapor pressures requires specialized equipment capable of reaching high temperatures and maintaining controlled atmospheres. []
- Computational chemistry tools: Theoretical calculations and simulations can aid in understanding the electronic structure, bonding, and spectral properties of this compound and predicting the behavior of complex mixtures. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B76886.png)



![4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B76894.png)







